Cas no 83-79-4 (Rotenone)

Rotenone structure
Rotenone structure
Product Name:Rotenone
Numéro CAS:83-79-4
Le MF:C23H22O6
Mégawatts:394.417187213898
CID:34305
PubChem ID:24278683
Update Time:2024-03-01

Rotenone Propriétés chimiques et physiques

Nom et identifiant

    • Rotenone
    • (-)-cis-rotenone
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aalphaH)-one, 1,2,12,12aalpha-tetrahydro-2alpha-isopropenyl-8,9-dimethoxy-
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-2-alpha-iospropenyl-8,9-dimethoxy-
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-2-alpha-isopropenyl-8,9-dimethoxy-
    • (1)benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6alphah)-one,1,2,12,12aalpha-t
    • (2r-(2alpha,6aalpha,12aalpha))--9-dimethoxy-2-(1-methylethenyl)-
    • (2R,2alpha,6aalpha,12aalpha)-1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-H][1]benzopyran-6(6aH)-one
    • [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2alpha,6aalpha,12aalpha)]
    • Rotenone Solution
    • Rotenone,(2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
    • (2R,6aS,12aS)-1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
    • (2R,6aS,12aS)-1,2,6,6a,12,12a-hexahydro-2-isopropenyl-8,9-dimethoxychromeno[3,4-b]furo[2,3-h]chromen-6-one
    • Dermostatin A
    • derris
    • Derris root
    • (2R,6aS,12aS)-1,2,6,6a,12,12a-Hexahydro-2-isopropenyl-8,9-dimethoxybenzopyrano[3,4-b]furo[2,3-h]benzopyran-6-one
    • (2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one (ACI)
    • [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2α,6aα,12aα)]- (ZCI)
    • [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aαH)-one, 1,2,12,12aα-tetrahydro-2α-isopropenyl-8,9-dimethoxy- (8CI)
    • Rotenone (7CI)
    • (-)-Rotenone
    • 5′β-Rotenone
    • Cenol Garden Dust
    • CFT Legumine
    • Chem Fish
    • Chem-Mite
    • Cube-Pulver
    • Cuberol
    • Curex flea duster
    • Dactinol
    • Deril
    • Derrin
    • Derris (insecticide)
    • Dri-kil
    • Fish Tox
    • Fish Tox 5
    • Green cross warble powder
    • Liquid Derris
    • MeSH ID: D012402
    • Nicouline
    • Noxfire
    • Noxfish
    • NSC 26258
    • NSC 8505
    • Paraderil
    • Prenfish Toxicant
    • Prentox Prenfish
    • Prentox Prenfish Toxicant
    • Ronone
    • Rotacide
    • Rotacide EC
    • Rotena
    • Rotenon
    • Rotenox
    • Rotocide
    • Sinid
    • TIFA Chem Fish
    • Tox-R
    • Tubatoxin
    • YuTengTong
    • Ro-Ko
    • SMR000444453
    • Mexide
    • Extrax
    • barbasco
    • 1,2,12,12a-Tetrahydro-2-isopropenyl-8,9-dimethoxy-[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
    • Haiari
    • 5'beta-rotenone
    • Cubor
    • Tubotoxin
    • (12aS,6aS,2R)-8,9-dimethoxy-2-(1-methylvinyl)-1,2-dihydrochromano[3,4-b]furano [2,3-h]chroman-6-one
    • Rotenone, dehydro
    • canex
    • ββ-rotenone
    • CUBE
    • MLS006011865
    • [2R-(2alpha,6aalpha,12aalpha)]-1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-H][1]benzopyran-6(6aH)-one
    • MDL: MFCD09025614
    • Piscine à noyau: 1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16-,20-,21+/m1/s1
    • La clé Inchi: JUVIOZPCNVVQFO-HBGVWJBISA-N
    • Sourire: O=C1[C@H]2C3C=C(OC)C(OC)=CC=3OC[C@H]2OC2C3C[C@H](C(=C)C)OC=3C=CC1=2

Propriétés calculées

  • Qualité précise: 394.14200
  • Masse isotopique unique: 394.14163842 g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 29
  • Nombre de liaisons rotatives: 3
  • Complexité: 664
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Nombre d'tautomères: 2
  • Le xlogp3: 4.1
  • Surface topologique des pôles: 63.2
  • Poids moléculaire: 394.4

Propriétés expérimentales

  • Couleur / forme: Cryst.
  • Dense: 1.1917 (rough estimate)
  • Point de fusion: 159-164 °C (lit.)
  • Point d'ébullition: 210-220 °C/0.5 mmHg(lit.)
  • Indice de réfraction: 1.4593 (estimate)
  • Solubilité: less than 1 mg/mL at 68° F (NTP, 1992)
  • Stabilité / durée de conservation: Stable, but light and air sensitive. Combustible. Incompatible with oxidizing agents, especially in the presence of alkalies.
  • Le PSA: 63.22000
  • Le LogP: 3.70330
  • L'odeur: Odorless
  • Solubilité: Presque insoluble dans l'eau, soluble dans l'éthanol, l'acétone, le tétrachlorure de carbone, le chloroforme, l'éther et de nombreux autres solvants organiques
  • Sensibilité: Sensible à la lumière et à l'air
  • Merck: 8271
  • Rotation spécifique: -115 º (c=1.4 in chloroform)
  • Pression de vapeur: less than 0.0075 mm Hg at 68 °F (NTP, 1992)

Rotenone Informations de sécurité

  • Symbolisme: GHS06 GHS09
  • Provoquer:Dangereux
  • Mot signal:Danger
  • Description des dangers: H301,H315,H319,H335,H410
  • Déclaration d'avertissement: P261,P273,P301+P310,P305+P351+P338,P501
  • Numéro de transport des marchandises dangereuses:UN 2811 6.1/PG 3
  • Wgk Allemagne:3
  • Code de catégorie de danger: 25-36/37/38-50/53
  • Instructions de sécurité: S22; S24/25; S36; S45; S60; S61
  • RTECS:DJ2800000
  • Identification des marchandises dangereuses: T N
  • Durée de la sécurité:6.1(b)
  • Catégorie d'emballage:III
  • Terminologie du risque:R25; R36/37/38; R50/53
  • Niveau de danger:6.1(b)
  • Groupe d'emballage:II
  • Toxicité:LD50 i.p. in mice: 2.8 mg/kg (Fukami); in rats (mg/kg): 132 orally; 6 i.v. (Soloway)
  • Conditions de stockage:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Rotenone PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
38703-50MG
Rotenone
83-79-4 reference material
50MG
¥624.52 2022-02-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
45656-250MG
Rotenone
83-79-4
250mg
¥390.69 2024-12-22
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci17792-50mg
Rotenone
83-79-4 98%
50mg
¥528.00 2023-09-09
Chengdu Biopurify Phytochemicals Ltd
BP3347-20mg
Rotenone
83-79-4 98%
20mg
$30 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2970-500 mg
Rotenone
83-79-4 97.48%
500MG
¥395.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2970-1 g
Rotenone
83-79-4 97.48%
1g
¥530.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2970-1 mL * 10 mM (in DMSO)
Rotenone
83-79-4 97.48%
1 mL * 10 mM (in DMSO)
¥485.00 2022-04-26
ChemScence
CS-6067-500mg
Rotenone
83-79-4 99.65%
500mg
$50.0 2022-04-26
ChemScence
CS-6067-1g
Rotenone
83-79-4 99.65%
1g
$60.0 2022-04-26
ChemScence
CS-6067-5g
Rotenone
83-79-4 99.65%
5g
$108.0 2022-04-26

Rotenone Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Référence
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Méthode de production 2

Conditions de réaction
1.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
1.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
1.3 Reagents: Triethylamine Solvents: Water
2.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
2.2 Reagents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
4.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
4.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
4.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
4.4 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Référence
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Méthode de production 3

Conditions de réaction
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
2.2 Solvents: Water ;  pH 7
3.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
4.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
4.3 Reagents: Triethylamine Solvents: Water
5.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
5.2 Reagents: Water
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
7.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
7.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
7.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
7.4 Reagents: Sodium bicarbonate Solvents: Water
8.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
8.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Référence
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Méthode de production 4

Conditions de réaction
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
3.2 Solvents: Water ;  pH 7
4.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
5.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
5.3 Reagents: Triethylamine Solvents: Water
6.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
6.2 Reagents: Water
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
8.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
8.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
8.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
8.4 Reagents: Sodium bicarbonate Solvents: Water
9.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
9.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Référence
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Hexane ;  0 °C; 7 h, rt; rt → 0 °C
1.2 Reagents: Water
2.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ;  24 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
3.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
3.3 Reagents: Water
4.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
4.4 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
6.2 Solvents: Water ;  pH 7
7.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
7.2 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
8.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
8.3 Reagents: Triethylamine Solvents: Water
9.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
9.2 Reagents: Water
10.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
11.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
11.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
11.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
11.4 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
12.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Référence
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Méthode de production 6

Conditions de réaction
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Référence
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Méthode de production 7

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
2.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
2.4 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Référence
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
1.2 Reagents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
3.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
3.4 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Référence
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
2.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
2.3 Reagents: Triethylamine Solvents: Water
3.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
3.2 Reagents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
5.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
5.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
5.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
5.4 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Référence
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Méthode de production 10

Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Solvents: Water ;  pH 7
2.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
3.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
3.3 Reagents: Triethylamine Solvents: Water
4.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
4.2 Reagents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
6.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
6.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
6.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
6.4 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
7.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Référence
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Méthode de production 11

Conditions de réaction
1.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
1.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
1.3 Reagents: Water
2.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
2.4 Reagents: Sodium bicarbonate Solvents: Water
3.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
4.2 Solvents: Water ;  pH 7
5.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
6.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
6.3 Reagents: Triethylamine Solvents: Water
7.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
7.2 Reagents: Water
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
9.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
9.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
9.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
9.4 Reagents: Sodium bicarbonate Solvents: Water
10.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
10.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Référence
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Méthode de production 12

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
2.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
2.3 Reagents: Water
3.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
3.4 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
5.2 Solvents: Water ;  pH 7
6.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
6.2 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
7.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
7.3 Reagents: Triethylamine Solvents: Water
8.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
8.2 Reagents: Water
9.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
10.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
10.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
10.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
10.4 Reagents: Sodium bicarbonate Solvents: Water
11.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
11.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Référence
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Méthode de production 13

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Toluene ,  Hexane ;  1 h, -78 °C
1.2 Solvents: Diethyl ether ,  Toluene ;  1 h, -78 °C
1.3 Reagents: Water
2.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
2.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
2.3 Reagents: Water
3.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
3.4 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
5.2 Solvents: Water ;  pH 7
6.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
6.2 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
7.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
7.3 Reagents: Triethylamine Solvents: Water
8.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
8.2 Reagents: Water
9.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
10.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
10.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
10.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
10.4 Reagents: Sodium bicarbonate Solvents: Water
11.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
11.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Référence
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Méthode de production 14

Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  19 h, rt
1.2 Reagents: Water
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Toluene ,  Hexane ;  1 h, -78 °C
2.2 Solvents: Diethyl ether ,  Toluene ;  1 h, -78 °C
2.3 Reagents: Water
3.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
3.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
3.3 Reagents: Water
4.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
4.4 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
6.2 Solvents: Water ;  pH 7
7.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
7.2 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
8.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
8.3 Reagents: Triethylamine Solvents: Water
9.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
9.2 Reagents: Water
10.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
11.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
11.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
11.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
11.4 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
12.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Référence
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

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Hubei Cuiyuan Biotechnology Co.,Ltd
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(CAS:83-79-4)Rotenone
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(CAS:83-79-4)Rotenone
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(CAS:83-79-4)Rotenone
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Amadis Chemical Company Limited
(CAS:83-79-4)Rotenone
A864212
Pureté:99%
Quantité:25g
Prix ($):182.0
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